Cas no 18969-60-3 ((4-Carboxybenzyl)methylbicarbamic acid dibenzyl ester)

(4-Carboxybenzyl)methylbicarbamic acid dibenzyl ester structure
18969-60-3 structure
Product Name:(4-Carboxybenzyl)methylbicarbamic acid dibenzyl ester
Numero CAS:18969-60-3
MF:C25H24N2O6
MW:448.467866897583
CID:51188
PubChem ID:21569045
Update Time:2025-04-18

(4-Carboxybenzyl)methylbicarbamic acid dibenzyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • (4-Carboxybenzyl)methylbicarbamic acid dibenzyl ester
    • 1-[(4-Carboxyphenyl)methyl]-2-methyl-1,2-hydrazinedicarboxylic acid bis(phenylmethyl) ester
    • (P-CARBOXYBENZYL)METHYL-BICARBAMIC ACID DIBENZYL ESTER
    • 4-(2-{1,2-Bis[(benzyloxy)carbonyl]hydrazino}ethyl)benzoic acid
    • 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde
    • 3-(ethyl(4-formyl-3-methylphenyl)amino)propanenitrile
    • 3-[ethyl(4-formyl-3-methylphenyl)amino]propiononitrile
    • 4-[(2-methyl-1,2-dicarbobenzoxy-hydrazino)-methyl]-benzoic acid
    • 4-< (2-Cyanoethyl)ethylamino> -o-tolualdehyde
    • 4-< (2-Methyl-1,2-dicarbobenzoxy-hydrazino)-methyl> -benzoesaeure
    • 528315_ALDRICH
    • AC1L26ST
    • AC1Q2ZLO
    • AC1Q6PZZ
    • CTK4B1569
    • T0515-3093
    • SCHEMBL11872301
    • 4-[[[methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid
    • 18969-60-3
    • AKOS015967624
    • SQVPOIYOTJPEAF-UHFFFAOYSA-N
    • 4-((1,2-bis(benzyloxycarbonyl)-2-methylhydrazinyl)methyl)benzoic acid
    • Inchi: 1S/C25H24N2O6/c1-26(24(30)32-17-20-8-4-2-5-9-20)27(16-19-12-14-22(15-13-19)23(28)29)25(31)33-18-21-10-6-3-7-11-21/h2-15H,16-18H2,1H3,(H,28,29)
    • Chiave InChI: SQVPOIYOTJPEAF-UHFFFAOYSA-N
    • Sorrisi: O(CC1C=CC=CC=1)C(N(CC1C=CC(C(=O)O)=CC=1)N(C(=O)OCC1C=CC=CC=1)C)=O

Proprietà calcolate

  • Massa esatta: 448.16352
  • Massa monoisotopica: 448.16343649g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 33
  • Conta legami ruotabili: 9
  • Complessità: 637
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.2
  • Superficie polare topologica: 96.4Ų

Proprietà sperimentali

  • Densità: 1.304
  • PSA: 105.17
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm